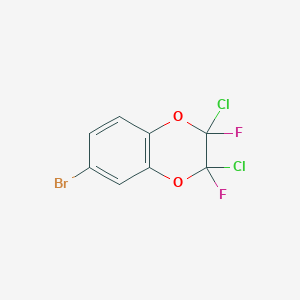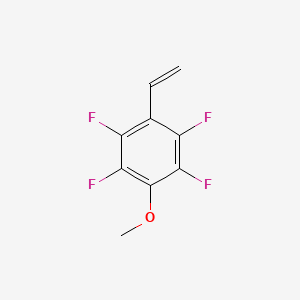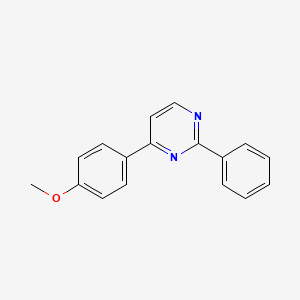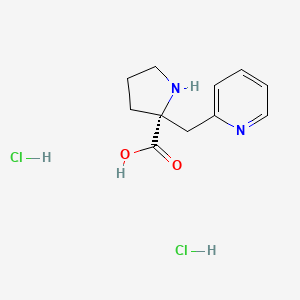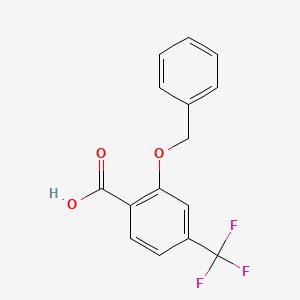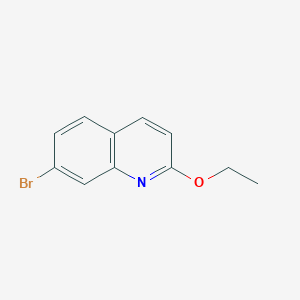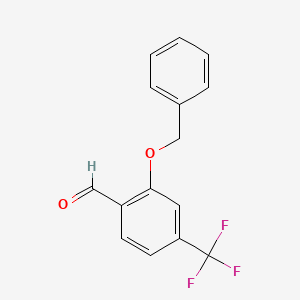
(+/-)-trans-4-(2-Trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid-HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-trans-4-(2-Trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid-HCl, commonly known as (+/-)-TFMPP-HCl, is a synthetic drug used in the treatment of depression, anxiety, and other mood disorders. It is a structural analogue of serotonin and acts as a serotonin reuptake inhibitor (SRI). (+/-)-TFMPP-HCl is a prodrug, meaning that it is metabolized to active metabolites in the body. It is a white crystalline powder with a melting point of approximately 150°C.
Applications De Recherche Scientifique
(+/-)-TFMPP-HCl has been used in a variety of scientific research applications. It has been used to study the pharmacological effects of serotonin reuptake inhibitors, to evaluate the efficacy of novel antidepressant drugs, and to investigate the effects of serotonin on behavior. In addition, (+/-)-TFMPP-HCl has been used to study the effects of serotonin on the cardiovascular system, to explore the role of serotonin in the regulation of mood, and to study the pharmacological effects of other drugs.
Mécanisme D'action
(+/-)-TFMPP-HCl acts as an (+/-)-trans-4-(2-Trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid-HCl, meaning that it inhibits the reuptake of serotonin from the synaptic cleft. This reduces the amount of serotonin available to bind to its receptors, resulting in increased serotonin levels in the synaptic cleft. This increased serotonin level is thought to be responsible for the antidepressant and anxiolytic effects of (+/-)-TFMPP-HCl.
Biochemical and Physiological Effects
The primary biochemical and physiological effects of (+/-)-TFMPP-HCl are related to its effects on serotonin. It increases the levels of serotonin in the synaptic cleft, which can lead to increased mood and improved cognitive functioning. In addition, (+/-)-TFMPP-HCl has been shown to have neuroprotective effects, as well as to reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using (+/-)-TFMPP-HCl in laboratory experiments is that it is a well-characterized (+/-)-trans-4-(2-Trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid-HCl with known pharmacological effects. This makes it an ideal compound for studying the effects of serotonin reuptake inhibitors on behavior and physiology. A limitation of using (+/-)-TFMPP-HCl in laboratory experiments is that its pharmacological effects may be different in humans than in laboratory animals.
Orientations Futures
Future research on (+/-)-TFMPP-HCl could focus on exploring its potential as a treatment for a variety of psychiatric disorders, such as depression, anxiety, and obsessive-compulsive disorder. In addition, further research could explore the potential of (+/-)-TFMPP-HCl to treat other conditions, such as chronic pain and substance use disorder. Additionally, research could explore the potential of (+/-)-TFMPP-HCl to improve cognitive functioning in healthy individuals. Finally, research could focus on the potential of (+/-)-TFMPP-HCl to interact with other drugs, such as antipsychotics and antidepressants, to produce synergistic effects.
Méthodes De Synthèse
The synthesis of (+/-)-TFMPP-HCl is a multi-step process involving the reaction of 4-trifluoromethylphenylboronic acid with N-methylpyrrolidine in the presence of a palladium catalyst. The reaction is followed by the addition of hydrochloric acid and the resulting product is isolated and purified by recrystallization.
Propriétés
IUPAC Name |
(3S,4R)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18;/h1-4,8-9,16H,5-6H2,(H,17,18);1H/t8-,9+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYNBLMPHGKCFM-OULXEKPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



